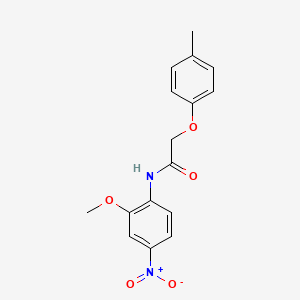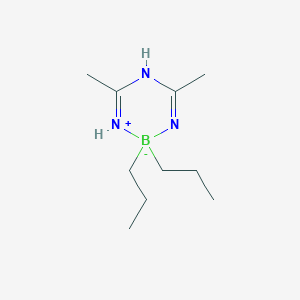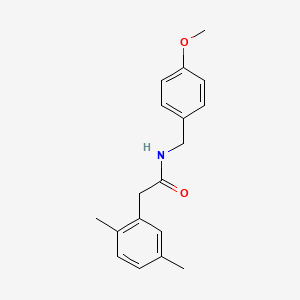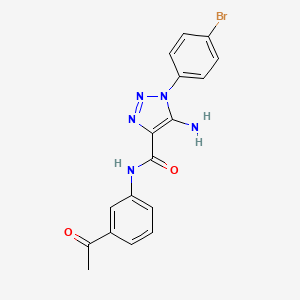
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in neural communication and plasticity.
Mechanism of Action
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide acts as a selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and neural communication. NMDA receptors are involved in learning and memory processes, and their dysfunction has been implicated in various neurological and psychiatric disorders. By blocking the NMDA receptor, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can modulate synaptic plasticity and reduce excitotoxicity, which can lead to neuroprotection.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been shown to have a variety of biochemical and physiological effects. It can reduce glutamate-induced excitotoxicity and oxidative stress, which can lead to neuroprotection. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can also modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in various neurological and psychiatric disorders. Additionally, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can reduce inflammation and apoptosis, which can contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for specific modulation of synaptic plasticity and neural communication. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide is also relatively stable and can be easily synthesized, which makes it a useful tool for studying the NMDA receptor. However, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has some limitations as well. Its effects can be dose-dependent, and it can have off-target effects on other receptors. Additionally, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has shown promising results in animal models of stroke, traumatic brain injury, and chronic pain, and further studies are needed to determine its efficacy in humans. Additionally, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be used as a tool to study the NMDA receptor and its role in synaptic plasticity and neural communication. Future studies can also investigate the potential off-target effects of N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide and its interactions with other receptors.
Synthesis Methods
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine hydrate to form 1-cyclohexyl-3-methyl-1H-pyrazole. This intermediate is then reacted with cyclopropylcarbonyl chloride to form N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide.
Scientific Research Applications
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been investigated for its potential use in the treatment of chronic pain, depression, and addiction.
properties
IUPAC Name |
N-(2-cyclohexyl-5-methylpyrazol-3-yl)-3-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12-11-15(17-16(20)10-9-13-7-8-13)19(18-12)14-5-3-2-4-6-14/h11,13-14H,2-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGSOTRMBNYTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)


![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)


![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)

![2-amino-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5155300.png)
![N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B5155305.png)